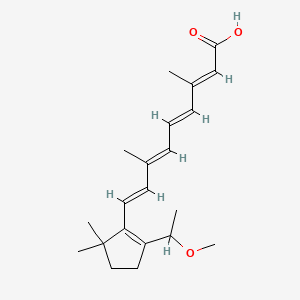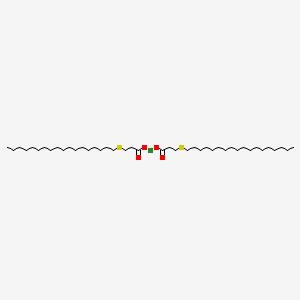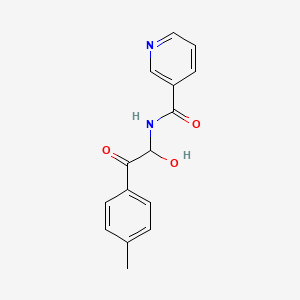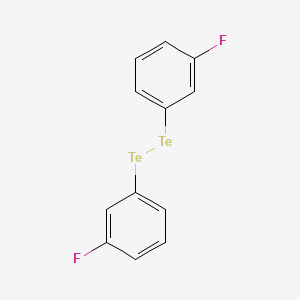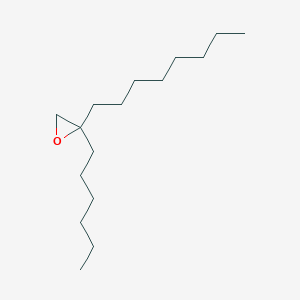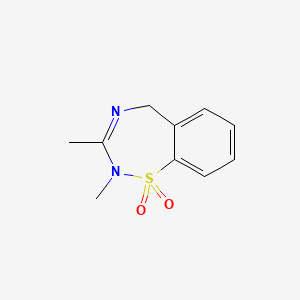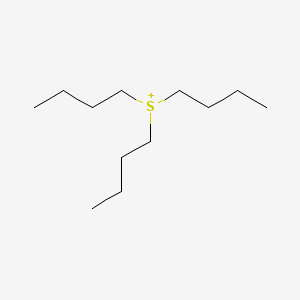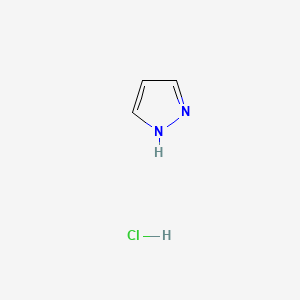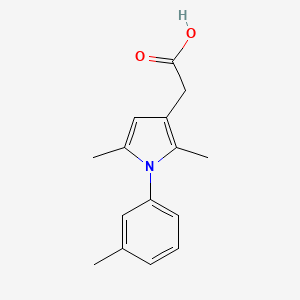
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its unique substitution pattern, which includes two methyl groups and a 3-methylphenyl group attached to the pyrrole ring.
準備方法
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a well-known procedure for constructing pyrrole rings. This method typically involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. For this specific compound, the starting materials would include appropriately substituted 1,4-dicarbonyl compounds and amines.
Industrial production methods may involve catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed reactions can be employed to introduce the necessary substituents onto the pyrrole ring. Additionally, the use of protecting groups and subsequent deprotection steps can be utilized to achieve the desired substitution pattern.
化学反応の分析
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-3-acetic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds. For example, nitration or halogenation can be achieved using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be investigated for its potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature and electron-rich pyrrole ring allow it to participate in various biochemical processes. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and mode of interaction.
For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Alternatively, it may activate receptors by mimicking natural ligands and triggering downstream signaling pathways.
類似化合物との比較
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- can be compared with other similar compounds to highlight its uniqueness. Some related compounds include:
1H-Pyrrole-2,5-dimethyl-: This compound lacks the acetic acid and 3-methylphenyl substituents, making it less complex and potentially less versatile in terms of reactivity and applications.
1H-Pyrrole-3-acetic acid: This compound lacks the additional methyl and 3-methylphenyl groups, which may affect its chemical properties and biological activities.
2,5-Dimethyl-1H-pyrrole:
The presence of the acetic acid and 3-methylphenyl groups in 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methylphenyl)- imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
42780-03-0 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
2-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C15H17NO2/c1-10-5-4-6-14(7-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
InChIキー |
MFJQRRNCZHIPCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
